![molecular formula C21H24FNO3 B11031733 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031733.png)
8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fused pyrroloquinoline core. Its systematic name is 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one . Let’s break down its structure:
Chemical Formula: CH
IUPAC Name: this compound
Chemical Reactions Analysis
The compound may undergo various reactions, such as:
Oxidation: Oxidative processes could modify the hydroxy group or the quinoline ring.
Reduction: Reduction reactions might target the keto group or other functional groups.
Substitution: Substituting the fluorine atom or other substituents could alter its properties.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or fluorinated analogs.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: It could serve as a building block for novel materials or ligands.
Biology: Researchers might explore its interactions with enzymes, receptors, or nucleic acids.
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Perhaps as a precursor for fine chemicals or agrochemicals.
Mechanism of Action
The compound’s mechanism likely involves binding to specific molecular targets (enzymes, receptors, etc.) and modulating cellular pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, we can explore related pyrroloquinolines or fluorinated heterocycles to highlight its uniqueness.
Properties
Molecular Formula |
C21H24FNO3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-fluoro-3-hydroxy-9,11,11-trimethyl-3-(4-methyl-2-oxocyclohexyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H24FNO3/c1-11-5-6-15(17(24)7-11)21(26)16-9-13(22)8-14-12(2)10-20(3,4)23(18(14)16)19(21)25/h8-11,15,26H,5-7H2,1-4H3 |
InChI Key |
VTUGJZCQRMESKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C2(C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)amino]-N-(2-methoxy-5-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11031654.png)
![7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11031656.png)
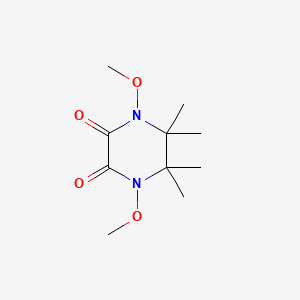
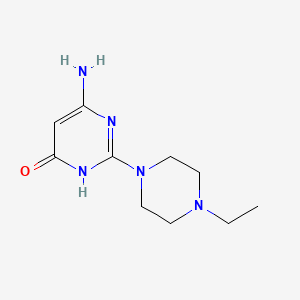
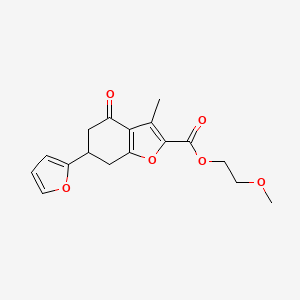
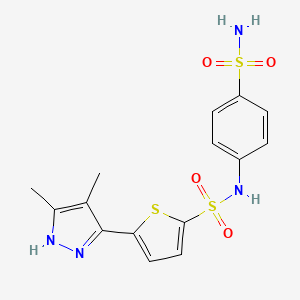
![2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B11031689.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11031692.png)
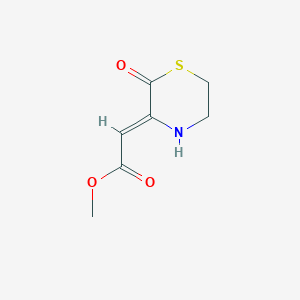
![Furan-2-yl{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11031702.png)
![biphenyl-4-yl(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11031705.png)
![N-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)formamide](/img/structure/B11031709.png)
![(2E)-N-{2-methyl-1-[(4-propylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-(4-nitrophenyl)-N-phenylprop-2-enamide](/img/structure/B11031721.png)
![2-[(2,4-dimethylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031739.png)
